5-methyl-6-phenyl-3(2H)-Pyridazinone - 33048-55-4

5-methyl-6-phenyl-3(2H)-Pyridazinone

Catalog Number: EVT-439441
CAS Number: 33048-55-4
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Two primary synthetic routes for 6-(substituted phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-ones have been reported []. The first approach involves a multi-step process that ultimately yields the desired anilino compound, which can be further modified to obtain the target pyridazinone. The second method utilizes a fluoro-keto-acid intermediate, where the fluorine atom is strategically replaced by a 4-pyridone moiety.

Molecular Structure Analysis

The molecular structure of 5-methyl-6-phenyl-3(2H)-Pyridazinone derivatives, particularly those classified as 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, has been studied using molecular mechanics calculations and 1H NMR spectroscopy []. Research indicates that the phenyl and pyridazinone rings in these derivatives tend to adopt a nearly planar conformation. This conformational preference has been linked to the observed cardiovascular activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 5-phenylpyrimidin-2(1H)-ones, structurally similar to 5-methyl-6-phenyl-3(2H)-Pyridazinone, has been explored []. Studies have demonstrated the ability of these compounds to undergo addition reactions with various C-nucleophiles, including indoles, N-methylpyrrole, and thiophene. The addition typically occurs at the C=N bond within the pyrimidine ring, leading to the formation of novel heterocyclic compounds.

Mechanism of Action

While a specific mechanism of action for 5-methyl-6-phenyl-3(2H)-Pyridazinone is not explicitly detailed in the provided research, studies on related pyridazinone derivatives offer insights. For example, research suggests that some pyridazinone-based compounds exert their cardiovascular effects through the inhibition of phosphodiesterase III (PDE III) []. PDE III is an enzyme responsible for the breakdown of cyclic AMP, a crucial signaling molecule in cardiac muscle cells. By inhibiting PDE III, these compounds lead to an increase in intracellular cyclic AMP levels, resulting in enhanced cardiac contractility.

Applications
  • Cardiovascular Agents: Research indicates that specific structural modifications within the 5-methyl-6-phenyl-3(2H)-Pyridazinone scaffold can significantly influence their cardiovascular activity []. For instance, the incorporation of specific substituents on the phenyl ring, along with modifications at the 2-position of the pyridazinone ring, has led to the development of compounds with potent vasodilatory effects.
  • Anti-inflammatory Agents: Certain 6-phenyl-3-pyridazinone derivatives have displayed potential as anti-inflammatory agents []. These compounds exhibit vasorelaxant activity, suggesting their potential in treating hypertension and other cardiovascular diseases.
  • Anticancer Agents: Derivatives of quinolin-2(1H)-one, which share structural similarities with 5-methyl-6-phenyl-3(2H)-Pyridazinone, have been investigated for their anticancer potential []. Some compounds within this series demonstrated promising activity against K562 and Hep 3b cell lines.

5-Acetyl-2-methyl-4-nitro-6-phenyl-3(2H)-pyridazinone

Compound Description: This compound serves as a versatile precursor for synthesizing various hetero-condensed pyridazinones. []

Relevance: This compound shares the core pyridazinone ring structure with 5-methyl-6-phenyl-3(2H)-pyridazinone. The key difference lies in the substituents at positions 2, 4, and 5. The presence of acetyl, nitro, and methyl groups in this compound instead of a single methyl group in the target compound highlights its potential as a synthetic intermediate for creating diverse pyridazinone derivatives. []

5-Acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone

Compound Description: This derivative exhibits potent human platelet aggregation inhibitory activity. Both enantiomers demonstrate activity in the micromolar range, with the (-)-(S)-isomer being slightly more potent. []

Relevance: Sharing the core 6-phenyl-3(2H)-pyridazinone structure with 5-methyl-6-phenyl-3(2H)-pyridazinone, this compound features additional substituents influencing its biological activity. The presence of acetyl and methylsulfinyl groups at positions 5 and 4, respectively, alongside the chiral sulfur center, distinguishes this compound and contributes to its distinct pharmacological profile. []

2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c)

Compound Description: This compound exhibited a clear cardiotonic effect compared to levosimendan (CAS 141505-33-1), a known 3(2H)-pyridazinone derivative with cardiotonic activity. []

Relevance: This compound belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class, also featuring a 4-methyl substituent on the pyridazinone ring, similar to 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of a benzamide substituent on the phenyl ring differentiates this compound and likely contributes to its specific cardiotonic effects. []

4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d)

Compound Description: Similar to compound 1c, this derivative demonstrated significant cardiotonic activity when compared to levosimendan. []

Relevance: This compound also belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class and shares the 4-methyl substituent on the pyridazinone ring with 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of a distinct 4-amino-3-methylbenzamide substituent on the phenyl ring differentiates its structure and potentially influences its specific cardiotonic effects. []

3-Methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a)

Compound Description: This compound displayed noticeable cardiotonic activity in comparison to levosimendan. []

Relevance: This compound falls within the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class, similar to 5-methyl-6-phenyl-3(2H)-pyridazinone. The distinctive feature of this compound is the presence of a 3-methyl-4-nitrobenzamide substituent on the phenyl ring, which differentiates it from the target compound and may contribute to its specific cardiotonic activity. []

4-Amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d)

Compound Description: Like the previous compounds, this derivative exhibited clear cardiotonic activity compared to levosimendan. []

Relevance: Belonging to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class, this compound is structurally similar to 5-methyl-6-phenyl-3(2H)-pyridazinone. The defining characteristic is the 4-amino-3-methylbenzamide substituent on the phenyl ring, distinguishing it from the target compound and possibly influencing its specific cardiotonic effects. []

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: This compound is a metabolite of levosimendan, a drug known for its calcium-sensitizing and vasodilatory effects. OR-1896 itself exhibits dose-dependent reductions in blood pressure and peripheral resistance. It shows a greater potency for vasodilation than levosimendan. []

Relevance: OR-1896 belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class and features a 4-methyl substituent on the pyridazinone ring, making it structurally related to 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of an acetamide group at the para position of the phenyl ring differentiates it from the target compound and contributes to its vasodilatory properties. []

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

Compound Description: OR-1855 is another metabolite of levosimendan. While it exhibits some hemodynamic activity, its effects are believed to be primarily mediated by its rapid metabolization to OR-1896 in rats. []

Relevance: OR-1855 shares the core 4,5-dihydro-3(2H)-pyridazinone ring system with 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of a 5-methyl group and a 4-aminophenyl substituent at position 6 instead of a phenyl group differentiates it from the target compound. []

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate (TZC-5665)

Compound Description: This compound is a novel pyridazinone derivative that exhibits a combination of negative chronotropic and inotropic effects. Additionally, it demonstrates non-selective beta-adrenoceptor blocking activity comparable to propranolol. []

Relevance: This compound belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class and has a 5-methyl group on the pyridazinone ring, aligning it structurally with 5-methyl-6-phenyl-3(2H)-pyridazinone. The complex substituent on the phenyl ring, featuring a chain with multiple amino and ether linkages, significantly differentiates TZC-5665 and contributes to its distinct pharmacological profile. []

Properties

CAS Number

33048-55-4

Product Name

5-methyl-6-phenyl-3(2H)-Pyridazinone

IUPAC Name

4-methyl-3-phenyl-1H-pyridazin-6-one

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)

InChI Key

OUTZDCXYCPUJCP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NN=C1C2=CC=CC=C2

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.